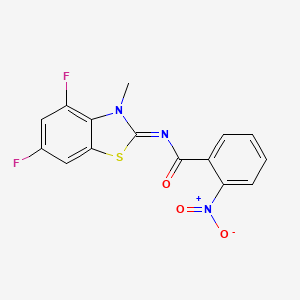

![molecular formula C19H15N3O2S B2944597 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-90-4](/img/structure/B2944597.png)

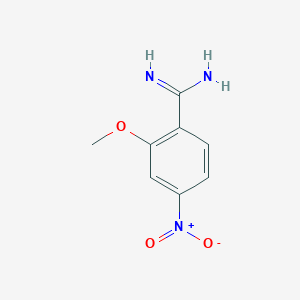

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline” is a chemical substance with the CAS Number: 478047-90-4 . It has a molecular weight of 349.41 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学的研究の応用

Chemical Synthesis and Properties :

- Dibenzo[c,h]cinnoline 5-oxide, a related compound, has been synthesized and studied for its unique electronic effects, which are responsible for the formation of specific oxides in the cinnoline group (Poesche, 1966).

- Investigations into the photochemical cyclodehydrogenation of amino-, acetyl-, and nitro-azobenzenes have led to the formation of various benzo[c]cinnoline derivatives, demonstrating the versatility of these reactions (Badger, Joshua, Lewis, 1965).

- An electrochemically initiated intramolecular cyclization study of 2-nitro-2′-isothiocyanatobiphenyl resulted in the formation of 6-mercaptodibenzo(d,f)(1,3)diazepin-5-oxide, highlighting the potential for electrochemical methods in cinnoline synthesis (Hlavatý, Volke, Manoušek, 1975).

Potential Applications and Activity Studies :

- A method for the synthesis of cinnolines via the reaction of enaminones and aryl diazonium tetrafluoroborates has been developed, with certain cinnolines showing promising anti-inflammatory properties in vitro (Tian et al., 2023).

- Research into the photochemical reaction of benzo[c]cinnoline led to insights into the mechanism of carbazole formation from 5,6-dihydrobenzo[c]cinnoline, highlighting the photoreactive nature of these compounds (Inoue, Hiroshima, Miyazaki, 1979).

- Studies on 3-fold and 6-fold interpenetrating diamond nets based on N,N'-dioxide 3,3'-benzo(c)cinnoline dicarboxylic acid revealed their highly sensitive luminescence sensing for nitroaromatic compounds and Fe3+ ions, suggesting their use in sensing applications (Zhang et al., 2018).

Molecular Docking and Antimicrobial Studies :

- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to have potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).

Redox Cyclization Reactions :

- A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, showing the formation of intermediate 2-nitrosobenzaldehyde, which plays a crucial role in the transformation process (Sa et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLROQDFXGUFQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl](/img/structure/B2944517.png)

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

![(2-Fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2944529.png)

![2-Chloro-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]acetamide](/img/structure/B2944530.png)

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)